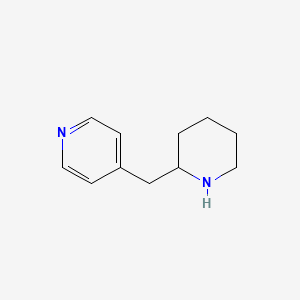

4-(Piperidin-2-ylmethyl)pyridine

Übersicht

Beschreibung

4-(Piperidin-2-ylmethyl)pyridine is an organic compound that features a piperidine ring substituted with a pyridinylmethyl group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-2-ylmethyl)pyridine typically involves the reaction of piperidine with 4-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Piperidin-2-ylmethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: N-oxides or other oxidized derivatives.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different nucleophilic groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

4-(Piperidin-2-ylmethyl)pyridine and its derivatives have shown promising pharmacological activities, particularly as potential therapeutic agents.

1.1. Central Nervous System Activity

Research indicates that compounds similar to this compound exhibit significant agonist activity at serotonin receptors (5-HT receptors). For instance, a study highlighted that certain derivatives demonstrated greater agonist activity than established drugs like Buspirone, suggesting their potential in treating anxiety and depression-related disorders .

1.2. Analgesic and Anti-inflammatory Effects

Recent studies have identified piperidine derivatives as effective analgesics and anti-inflammatory agents. For example, compounds derived from piperidine have been shown to inhibit nitric oxide production and reduce inflammation in animal models, indicating their potential for developing new pain management therapies .

Synthetic Applications

The synthesis of this compound is significant for producing other biologically active compounds.

2.1. Synthesis Techniques

Various synthetic methodologies have been developed for creating this compound. Techniques often involve the use of piperidine as a key building block, allowing for the introduction of different functional groups to enhance biological activity .

2.2. Derivative Development

The ability to modify the piperidine ring opens avenues for creating derivatives with tailored properties. For instance, modifications can lead to enhanced receptor affinity or altered pharmacokinetics, making these derivatives suitable for specific therapeutic applications .

3.1. Antitumor Activity

In a notable study, several piperidine derivatives were evaluated for their antitumor properties against various cancer cell lines. One derivative demonstrated significant cytotoxic effects, suggesting that this compound could be a lead compound for developing new anticancer agents .

3.2. Antimicrobial Properties

Another area of investigation has been the antimicrobial efficacy of piperidine derivatives. Compounds synthesized from this compound showed activity against bacterial strains, indicating their potential use in treating infections .

Data Tables

Wirkmechanismus

The mechanism of action of 4-(Piperidin-2-ylmethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A five-membered nitrogen-containing ring that is widely used in medicinal chemistry.

Piperidine: A six-membered nitrogen-containing ring that serves as a common structural motif in many pharmaceuticals.

Pyridine: A six-membered aromatic ring containing nitrogen, known for its use in various chemical reactions and as a building block in organic synthesis.

Uniqueness

4-(Piperidin-2-ylmethyl)pyridine is unique due to the presence of both a piperidine ring and a pyridinylmethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Biologische Aktivität

4-(Piperidin-2-ylmethyl)pyridine is a compound characterized by its unique structure, featuring both a piperidine and a pyridine ring. This combination of nitrogen-containing heterocycles is significant in medicinal chemistry due to their diverse biological activities. The compound has garnered attention for its potential applications in pharmaceuticals, particularly in the areas of pain management and cancer therapy.

- Molecular Formula : C_{12}H_{16}N_{2}

- CAS Number : 526183-31-3

Biological Activity Overview

Research indicates that compounds containing piperidine and pyridine moieties exhibit a range of pharmacological effects. Notably, this compound has been studied for its interactions with various biological targets, revealing several potential mechanisms of action.

Pharmacological Effects

- Pain Management : Studies have shown that derivatives of piperidine can act as ligands for histamine H3 and sigma-1 receptors, which are implicated in nociceptive and neuropathic pain pathways .

- Anticancer Activity : The compound has demonstrated antiproliferative effects against various cancer cell lines, including HeLa and A549, with IC50 values indicating significant inhibition of cell growth .

The mechanisms by which this compound exerts its biological effects include:

- Receptor Binding : The compound acts as a ligand for specific receptors, influencing cellular signaling pathways.

- Cell Membrane Interaction : Its hydrophobic nature facilitates interaction with cell membranes, enhancing its ability to penetrate cells and exert biological effects .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable activities of compounds similar to this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 3-(Piperidin-4-ylmethoxy)pyridine | Methoxy group on the pyridine ring | Potent enzyme inhibitors |

| 4-(Pyridin-2-ylmethyl)piperidin-4-ol | Hydroxyl substitution on piperidine | Potential neuroactive properties |

| 2-(Chloromethyl)pyridine | Chloromethyl substitution on pyridine | Used in synthesis of chiral ligands |

Case Studies

- Pain Management Study : A study evaluated the efficacy of dual piperidine-based ligands targeting histamine H3 and sigma-1 receptors. The results indicated enhanced binding affinity and potency compared to traditional analgesics, suggesting potential for developing new pain management therapies .

- Antiproliferative Activity Study : Another investigation assessed the antiproliferative activity of pyridine derivatives, including this compound, against various cancer cell lines. The study found that modifications to the structure significantly affected IC50 values, highlighting the importance of functional groups in enhancing biological activity .

Eigenschaften

IUPAC Name |

4-(piperidin-2-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10/h4-5,7-8,11,13H,1-3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUYGRJBDIISBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304960 | |

| Record name | 4-(2-Piperidinylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526183-31-3 | |

| Record name | 4-(2-Piperidinylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526183-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Piperidinylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.